molecular formula C22H21FN2O2 B12596046 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- CAS No. 897015-79-1

2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-

Cat. No.: B12596046
CAS No.: 897015-79-1
M. Wt: 364.4 g/mol
InChI Key: GGYRYHGUNPTLMX-UHFFFAOYSA-N
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Description

2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an acetamide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineacetic acid with 4-ethoxyaniline and 3-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl rings, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide in aprotic solvents.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

  • 2-Pyridineacetamide, 5-(4-methoxyphenyl)-N-[(3-chlorophenyl)methyl]-
  • 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-bromophenyl)methyl]-
  • 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-iodophenyl)methyl]-

Comparison: Compared to its analogs, 2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

897015-79-1

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[5-(4-ethoxyphenyl)pyridin-2-yl]-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H21FN2O2/c1-2-27-21-10-7-17(8-11-21)18-6-9-20(24-15-18)13-22(26)25-14-16-4-3-5-19(23)12-16/h3-12,15H,2,13-14H2,1H3,(H,25,26)

InChI Key

GGYRYHGUNPTLMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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